molecular formula C19H26N4O B12252091 N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide

N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide

Cat. No.: B12252091
M. Wt: 326.4 g/mol
InChI Key: ICSRSVQFIPLSQM-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide is a synthetic organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a propanamide group. Compounds with such structures are often explored for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-propan-2-yl-2-(4-quinolin-4-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H26N4O/c1-14(2)21-19(24)15(3)22-10-12-23(13-11-22)18-8-9-20-17-7-5-4-6-16(17)18/h4-9,14-15H,10-13H2,1-3H3,(H,21,24)

InChI Key

ICSRSVQFIPLSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the quinoline derivative with ethylenediamine.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the piperazine-quinoline intermediate with isopropylamine and a suitable carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.

    Substitution: Halogenation or alkylation reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline and piperazine derivatives.

    Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds with quinoline and piperazine structures can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Piperazine: A simple piperazine compound used as an anthelmintic.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

N-(propan-2-yl)-2-[4-(quinolin-4-yl)piperazin-1-yl]propanamide is unique due to its specific combination of quinoline and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

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